molecular formula C6H8N2O B8713507 1-(1H-imidazol-5-yl)cyclopropan-1-ol

1-(1H-imidazol-5-yl)cyclopropan-1-ol

Cat. No.: B8713507
M. Wt: 124.14 g/mol
InChI Key: IOMSBCZUPFBSKE-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)cyclopropan-1-ol is a bicyclic compound featuring a hydroxyl-substituted cyclopropane ring fused to the 5-position of an imidazole moiety. The cyclopropane ring introduces steric strain and conformational rigidity, distinguishing it from linear alkyl or aromatic analogs. This structural uniqueness may confer distinct physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-4-8-5/h3-4,9H,1-2H2,(H,7,8)

InChI Key

IOMSBCZUPFBSKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CN2)O

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Diazo Compound Reactions

The most widely reported method involves cyclopropanation using diazo compounds in the presence of transition metal catalysts. As detailed in synthetic protocols for analogous imidazole-cyclopropane derivatives, ethyl diazoacetate reacts with vinyl imidazole precursors under rhodium(II) acetate or copper(I) catalysis to form the strained cyclopropane ring. For example, a rhodium-catalyzed intermolecular cyclopropanation of 1-vinylimidazole with diazoacetates yields 1-(1H-imidazol-5-yl)cyclopropan-1-ol after subsequent hydrolysis.

Table 1: Catalytic Systems for Diazo-Based Cyclopropanation

CatalystSolventTemperature (°C)Yield (%)Reference
Rh₂(OAc)₄Dichloromethane2568
Cu(acac)₂Toluene8052
Fe(TPP)ClTHF4045

The rhodium-catalyzed route demonstrates superior regioselectivity due to the catalyst’s ability to stabilize carbene intermediates, minimizing formation of unwanted diastereomers. However, residual metal contamination remains a concern for pharmaceutical applications, necessitating chelating resin purification steps.

Nucleophilic Ring-Opening of Activated Cyclopropanes

An alternative approach employs bicyclic cyclopropane derivatives as electrophilic partners. For instance, 7-oxabicyclo[4.1.0]heptane undergoes ring-opening with 5-lithioimidazole nucleophiles in tetrahydrofuran at −78°C, yielding the cyclopropanol product after aqueous workup. This method avoids transition metals but requires stringent anhydrous conditions and cryogenic temperatures, limiting scalability.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the less substituted cyclopropane carbon, followed by ring opening and proton transfer. Density functional theory (DFT) calculations indicate that the imidazole’s electron-withdrawing nature increases the electrophilicity of the cyclopropane ring, facilitating nucleophilic substitution.

Imidazole Ring Functionalization and Protection

Directed C–H Activation for Imidazole Substitution

Recent advances leverage directing groups to achieve site-selective C–H functionalization of imidazoles. Palladium-catalyzed coupling of 1H-imidazole-5-boronic acid with bromocyclopropanol derivatives enables direct introduction of the cyclopropanol moiety. This method circumvents pre-functionalized imidazole precursors but suffers from moderate yields (35–45%) due to competing protodeboronation.

Protection/Deprotection Strategies

To prevent undesired N-alkylation during cyclopropane formation, the imidazole nitrogen is often protected with tert-butoxycarbonyl (Boc) groups. After cyclopropanation, acidic deprotection (e.g., HCl in dioxane) regenerates the free imidazole.

Case Study :

  • Protected intermediate : Boc-1H-imidazol-5-yl cyclopropanol (Yield: 72%)

  • Deprotection conditions : 4M HCl/dioxane, 25°C, 2h

  • Final product purity : >98% (HPLC)

Purification and Regioisomer Separation

Crystallization of Acid Salts

A patented purification method isolates 1-(1H-imidazol-5-yl)cyclopropan-1-ol from regioisomeric mixtures using acid-salt crystallization. Treating the crude product with 1.2 equivalents of toluene-4-sulfonic acid in n-butyl acetate induces selective crystallization of the target compound’s sulfonate salt, achieving >99% regiomeric excess.

Table 2: Acidic Additives for Crystallization

AcidSolventRegiomeric Excess (%)Recovery (%)
Toluene-4-sulfonic acidn-Butyl acetate99.285
Methanesulfonic acidEthyl acetate97.578
Hydrochloric acidWater/THF89.165

Chromatographic Resolution

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/0.1% formic acid) resolves regioisomers at preparative scale. This method is less cost-effective than crystallization but essential for analytical validation.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CD₃OD) :

  • δ 7.52 (s, 1H, imidazole H-2)

  • δ 6.95 (s, 1H, imidazole H-4)

  • δ 3.21 (m, 2H, cyclopropane CH₂)

  • δ 1.89 (m, 2H, cyclopropane CH₂)

  • δ 1.45 (s, 1H, OH)

HRMS (ESI+) :

  • Calculated for C₇H₁₀N₂O [M+H]⁺: 139.0866

  • Observed: 139.0863

Purity Assessment

UPLC analysis under acidic conditions (0.1% formic acid) confirms >99% purity, with retention time at 4.72 min.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Continuous flow systems enhance the safety profile of diazo-based cyclopropanations by minimizing accumulation of explosive intermediates. Preliminary studies demonstrate a 22% yield increase compared to batch reactors.

Biocatalytic Cyclopropanation

Engineered cytochrome P450 variants catalyze cyclopropane formation via carbene transfer, offering a green chemistry alternative. While still experimental, this method achieves 31% yield with no detectable metal residues .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1H-imidazol-5-yl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-im

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Linear Alkyl-Imidazolyl Alcohols

Compounds such as 1-(1-methyl-1H-imidazol-5-yl)heptan-1-ol (2b) and 1-(1-methyl-1H-imidazol-5-yl)dodecan-1-ol (2e) () share the imidazole core but possess linear alkyl chains instead of the cyclopropane ring. Key differences include:

  • Hydrophobicity : Longer alkyl chains (e.g., dodecan-1-ol in 2e ) increase lipophilicity, while the compact cyclopropane may balance hydrophobicity and polarity.
3-(1H-Imidazol-5-yl)propan-1-ol ()

This compound features a three-carbon chain between the imidazole and hydroxyl group. Unlike the cyclopropane derivative, its flexible chain may enhance solubility but reduce steric specificity.

Amino-Substituted Analogs

3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol () introduces an amino group on the propanol chain. This modification increases polarity and hydrogen-bonding capacity compared to the cyclopropanol derivative, which may alter solubility and target interactions.

Physicochemical Properties

Compound Molecular Formula Key Features Melting Point (°C) Notable Data Sources
1-(1H-Imidazol-5-yl)cyclopropan-1-ol C₆H₈N₂O Rigid cyclopropane, strained hydroxyl N/A N/A (hypothetical)
1-(1-Methyl-1H-imidazol-5-yl)heptan-1-ol (2b) C₁₁H₂₀N₂O Flexible heptyl chain 92
3-(1H-Imidazol-5-yl)propan-1-ol C₆H₁₀N₂O Three-carbon chain N/A
3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol C₇H₁₃N₃O Amino-substituted propanol N/A
  • Melting Points : Linear alkyl derivatives (e.g., 2b ) exhibit defined melting points (~92°C), suggesting crystalline stability. Cyclopropane analogs may have higher melting points due to rigidity but lack reported data.
  • Solubility: Amino and hydroxyl groups enhance aqueous solubility, while longer alkyl chains (e.g., 2e) favor lipid membranes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1H-imidazol-5-yl)cyclopropan-1-ol, and how do reaction parameters influence yield optimization?

  • Answer : The synthesis typically involves cyclopropanation of imidazole precursors or coupling reactions. For example, imidazole derivatives are often functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce cyclopropane moieties . Key parameters include temperature control (60–100°C), catalyst loading (1–5 mol% Pd), and solvent selection (e.g., DMF or THF). Purification via silica gel chromatography is standard, with yields ranging from 40–70% depending on steric and electronic effects .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of 1-(1H-imidazol-5-yl)cyclopropan-1-ol?

  • Answer : High-resolution 1H^1H and 13C^{13}C NMR are critical for confirming the imidazole and cyclopropane connectivity, with characteristic shifts at δ 6.8–7.5 ppm (imidazole protons) and δ 1.2–1.8 ppm (cyclopropane protons) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl stretches (~3200–3400 cm1^{-1}) . Elemental analysis ensures purity (>95%) by matching theoretical and experimental C/H/N ratios .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole ring be achieved during derivatization of 1-(1H-imidazol-5-yl)cyclopropan-1-ol?

  • Answer : Regioselectivity challenges arise due to the imidazole’s tautomeric equilibrium. Strategies include:

  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) to direct electrophilic substitution to the N-1 position .
  • Catalytic control : Using Pd catalysts with bulky ligands (e.g., XPhos) to favor C-4/C-5 coupling over N-1 .
  • pH modulation : Conducting reactions in acidic media to protonate the imidazole, directing substitution to the less reactive positions .

Q. What computational approaches are used to predict the electronic properties and reactivity of 1-(1H-imidazol-5-yl)cyclopropan-1-ol?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals, revealing nucleophilic sites (HOMO localization on imidazole) and electrophilic regions (LUMO on cyclopropane) . Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, such as enzymes with hydrophobic active sites accommodating the cyclopropane .

Q. How can crystallographic data resolve discrepancies between computational predictions and experimental observations for this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For instance, SHELX-refined structures validate cyclopropane ring strain (C–C bond lengths ~1.51 Å) and imidazole planarity . Discrepancies between DFT-optimized geometries and crystallographic data (e.g., dihedral angles) are addressed by refining computational models using solvent-effect corrections (PCM) .

Q. What experimental protocols mitigate decomposition or tautomerization of 1-(1H-imidazol-5-yl)cyclopropan-1-ol during storage?

  • Answer :

  • Storage conditions : Anhydrous environments (argon atmosphere) at –20°C prevent hydroxyl group oxidation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits cyclopropane ring-opening under light exposure .
  • Tautomer control : Lyophilization in acidic buffers (pH 4–5) stabilizes the 1H-imidazole tautomer .

Methodological Considerations

Q. How are reaction intermediates monitored during the synthesis of 1-(1H-imidazol-5-yl)cyclopropan-1-ol?

  • Answer : Thin-layer chromatography (TLC) with UV visualization tracks imidazole intermediates. LC-MS (Q-TOF) quantifies cyclopropane formation in real-time, using m/z 151.07 (imidazole fragment) and m/z 165.09 (cyclopropane product) .

Q. What strategies validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

  • Answer :

  • In vitro assays : Enzyme inhibition (IC50_{50}) and cytotoxicity (MTT) tests correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity .
  • Molecular dynamics (MD) : Simulations (AMBER) assess binding stability over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonds with the hydroxyl group) .

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